REACTION_CXSMILES
|
COC(=O)C1C=CC(C=O)=CC=1OCC1C=CC=CC=1.[CH3:21][O:22][C:23](=[O:36])[C:24]1[CH:29]=[CH:28][C:27]([CH:30]=[O:31])=[CH:26][C:25]=1[C:32](F)(F)F.COC(=O)C1C=C(C(F)(F)F)C=C(C=O)C=1>>[CH3:21][O:22][C:23](=[O:36])[C:24]1[CH:29]=[CH:28][C:27]([CH:30]=[O:31])=[CH:26][C:25]=1[CH3:32]
|
Name
|
84A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-Benzyloxy-4-formyl-benzoic acid methyl ester
|
Quantity
|
384 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)C=O)OCC1=CC=CC=C1)=O
|
Name
|
84B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)C=O)C(F)(F)F)=O
|
Name
|
84C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)C(F)(F)F)C=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=C(C=C1)C=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |